![molecular formula C11H7F3N2O B1459234 1-[4-(Trifluorometil)fenil]pirazolo-4-carbaldehído CAS No. 1426830-32-1](/img/structure/B1459234.png)

1-[4-(Trifluorometil)fenil]pirazolo-4-carbaldehído

Descripción general

Descripción

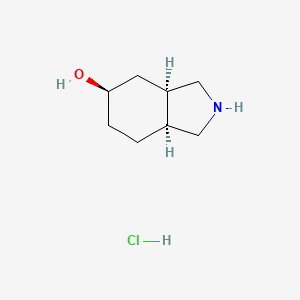

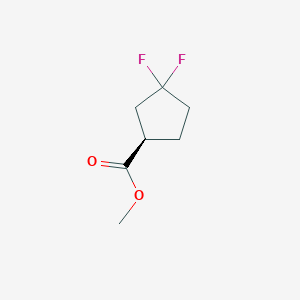

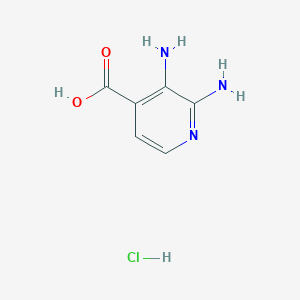

“1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carbaldehyde” is a chemical compound with the molecular formula C11H7F3N2O . It’s a member of the pyrazole family, which are heterocyclic compounds with a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives, including “1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carbaldehyde”, often involves multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, a new series of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl)phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds were synthesized via a Vilsmeier–Haack formylation .Molecular Structure Analysis

The molecular structure of “1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carbaldehyde” is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .Chemical Reactions Analysis

Pyrazole derivatives, including “1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carbaldehyde”, are known for their versatility in chemical reactions. They are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis

The compound has a molecular weight of 240.18 and a melting point range of 113-115°C . It is a white to yellow solid and is stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

Síntesis de Nuevos Compuestos

Este compuesto se utiliza en la síntesis de nuevos 1-[(2,6-Dicloro-4-trifluorometil)fenil]-3-aril-1H-pirazolo-4-carbaldehídos . El reactivo de Vilsmeier-Haack se utiliza en el proceso de síntesis .

Química Medicinal

Los pirazoles, incluido este compuesto, tienen aplicaciones potenciales en la química medicinal. Se utilizan como pesticidas, medicamentos antiinflamatorios y fármacos antitumorales .

Pirazoles Fluorados Fusionados

Los pirazoles fluorados fusionados, que incluyen este compuesto, pueden poseer propiedades medicinalmente útiles . La presencia de flúor puede mejorar la actividad biológica y aumentar la estabilidad química o metabólica .

Síntesis de Indenopirazol Tri cíclico, Trifluorometilado

Este compuesto se utiliza en la síntesis catalizada por ácido de un nuevo indenopirazol tri cíclico, trifluorometilado . Este pirazol isomérico se obtuvo con rendimientos que oscilaron entre el 4% y el 24% .

Actividad Antimicrobiana

Existe el potencial de que este compuesto se utilice en el diseño y síntesis de agentes antimicrobianos . Sin embargo, se necesita más investigación para confirmar esta aplicación.

Industria Agroquímica

En la industria agroquímica, los pirazoles, incluido este compuesto, se utilizan como pesticidas . La presencia del grupo trifluorometil puede conducir a resultados inesperados de actividad biológica .

Mecanismo De Acción

Target of Action

Compounds with similar structures have been known to interact with various receptors and enzymes

Mode of Action

It’s worth noting that the trifluoromethyl group often enhances certain properties of drugs such as lipophilicity, metabolic stability, and potency . The presence of this group could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Compounds with similar structures have been known to influence various biochemical pathways . More research is needed to elucidate the specific pathways affected by this compound.

Pharmacokinetics

It has been observed that compounds with a trifluoromethyl group exhibit predictable log p values, indicating a certain degree of lipophilicity . This could potentially impact the compound’s bioavailability.

Result of Action

The trifluoromethyl group is known to enhance certain properties of drugs, which could potentially influence the compound’s effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets . .

Safety and Hazards

Direcciones Futuras

Pyrazole derivatives, including “1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carbaldehyde”, continue to be a focus of research due to their extensive biological activities and potential applications in various fields . Future research may focus on developing new synthesis techniques and exploring further biological activities related to pyrazole derivatives .

Análisis Bioquímico

Biochemical Properties

1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carbaldehyde plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency. Additionally, 1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carbaldehyde can form covalent bonds with certain proteins, leading to modifications that alter their function and activity .

Cellular Effects

The effects of 1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carbaldehyde on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For instance, it can activate the p53 pathway, leading to increased expression of pro-apoptotic genes and subsequent cell death in cancer cells. Moreover, 1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carbaldehyde affects cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced ATP production and altered metabolic flux .

Molecular Mechanism

At the molecular level, 1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carbaldehyde exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and RNA, through intercalation and groove binding, which can disrupt normal cellular processes. Additionally, it acts as an enzyme inhibitor by binding to the active site of enzymes and preventing substrate access. This inhibition can lead to changes in gene expression, as the compound can modulate transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carbaldehyde change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to 1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carbaldehyde can lead to cumulative effects on cellular function, such as increased oxidative stress and DNA damage .

Dosage Effects in Animal Models

The effects of 1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carbaldehyde vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can induce beneficial effects, such as enhanced antioxidant defense. At high doses, it can cause significant toxic effects, including liver and kidney damage, due to the accumulation of reactive metabolites. Threshold effects have been observed, where a slight increase in dosage leads to a disproportionate increase in adverse effects .

Metabolic Pathways

1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carbaldehyde is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and overall biological activity .

Transport and Distribution

Within cells and tissues, 1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carbaldehyde is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it can exert its effects. Its distribution is influenced by factors such as lipid solubility and protein binding affinity .

Subcellular Localization

The subcellular localization of 1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carbaldehyde plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. In the nucleus, it can interact with DNA and transcription factors, while in the mitochondria, it can affect mitochondrial function and energy production .

Propiedades

IUPAC Name |

1-[4-(trifluoromethyl)phenyl]pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2O/c12-11(13,14)9-1-3-10(4-2-9)16-6-8(7-17)5-15-16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNUOVMAXQXJRSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)N2C=C(C=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1426830-32-1 | |

| Record name | 1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![octahydro-1H-pyrimido[1,6-a]piperazin-6-one hydrochloride](/img/structure/B1459152.png)

![5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride](/img/structure/B1459164.png)

![1-{[1-(3-fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1459168.png)

![[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amine hydrobromide](/img/structure/B1459170.png)

![N-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1459171.png)